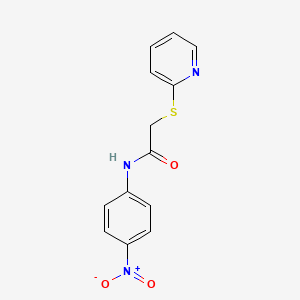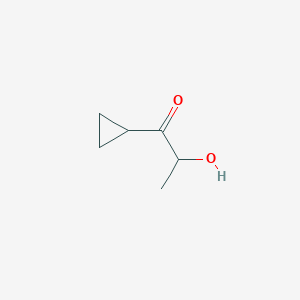
1-Cyclopropyl-2-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-hydroxypropan-1-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . This compound features a cyclopropyl group attached to a hydroxypropanone moiety, making it an interesting subject for various chemical studies due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of 1-Cyclopropyl-2-hydroxypropan-1-one are enzymes involved in protein transport and protein localization . The compound forms a covalent bond with these target enzymes through an enzymatic cyclopropane ring-opening reaction .
Mode of Action
This compound interacts with its targets through a unique mechanism. It undergoes an enzymatic cyclopropane ring-opening reaction, which results in the formation of a covalent bond with the target enzyme . This interaction leads to the inhibition of the enzyme’s function .
Biochemical Pathways
The affected biochemical pathways primarily involve protein transport and protein localization
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the disruption of protein transport and localization . This disruption can potentially lead to a variety of cellular effects, depending on the specific proteins and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-hydroxypropan-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. Another method includes the use of cyclopropylcarbinol, which undergoes oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropylpropanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopropylpropanone or cyclopropylpropanoic acid.
Reduction: Cyclopropylpropanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-hydroxypropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ketone group.
Cyclopropylpropanone: Similar but lacks the hydroxy group.
Cyclopropylcarbinol: Similar but with a different functional group arrangement.
Uniqueness
1-Cyclopropyl-2-hydroxypropan-1-one is unique due to the presence of both a cyclopropyl group and a hydroxypropanone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-cyclopropyl-2-hydroxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)6(8)5-2-3-5/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQGEMSSKDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

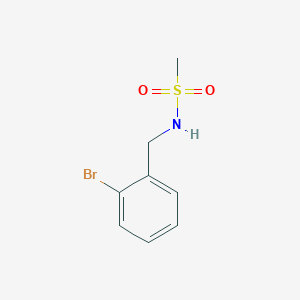
![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)
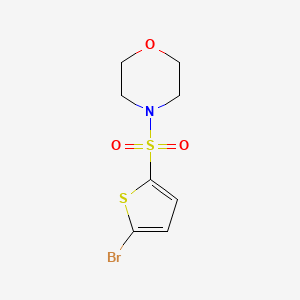
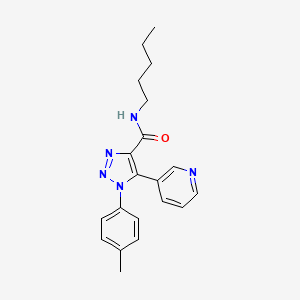
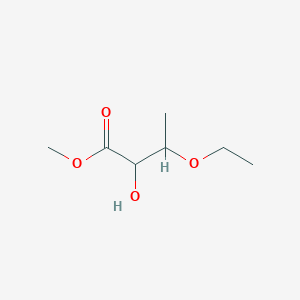
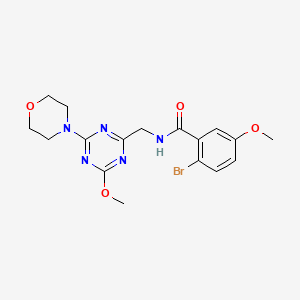
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)

![2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)
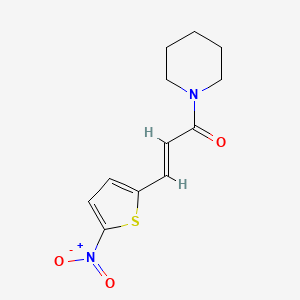
![1-(7-Nitrodibenzo[b,d]furan-2-yl)ethanone](/img/structure/B2888559.png)
![{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2888561.png)
